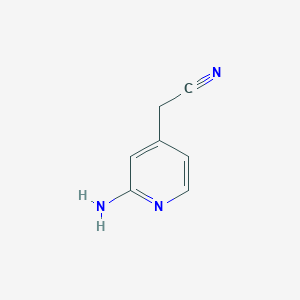

2-(2-Aminopyridin-4-yl)acetonitrile

Description

Significance of Pyridine-Based Acetonitriles as Synthetic Intermediates

Pyridine (B92270) derivatives are fundamental components in a vast array of natural products, pharmaceuticals, and functional materials. acs.org The introduction of an acetonitrile (B52724) group onto the pyridine scaffold further enhances its synthetic utility. Acetonitrile itself is a valuable two-carbon building block in organic synthesis. researchgate.net The cyano group is a powerful electron-withdrawing group that can activate adjacent positions for various chemical reactions. researchgate.net Moreover, the nitrile functionality can be readily converted into other important functional groups such as amines, ketones, aldehydes, and carboxylic acids, offering a gateway to a wide range of molecular diversity. acs.org

Pyridine-based acetonitriles, therefore, serve as crucial intermediates in the synthesis of more complex heterocyclic systems. They participate in a variety of chemical reactions, including cyclizations, condensations, and cycloadditions, to form fused ring systems and other intricate molecular frameworks. researchgate.net The presence of the pyridine nitrogen atom also allows for modifications and plays a key role in the biological activity of many resulting compounds.

Overview of Strategic Research Directions for 2-(2-Aminopyridin-4-yl)acetonitrile

Current research involving this compound is primarily focused on leveraging its unique structural features for the synthesis of novel heterocyclic compounds. The presence of the 2-amino group, in conjunction with the acetonitrile side chain, opens up specific and strategic avenues for chemical exploration.

One major research direction involves the use of this compound in multicomponent reactions and tandem cyclization strategies. The amino group can act as a nucleophile, while the acetonitrile group can participate in cyclization reactions, allowing for the rapid and efficient construction of complex polycyclic systems. For instance, derivatives of aminopyridine have been utilized in the synthesis of N-(pyridin-2-yl)-benzamides through reactions with other organic molecules. mdpi.com

Another key area of investigation is the development of novel catalytic systems that can selectively transform the different functional groups present in this compound. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to further functionalize the pyridine ring, as well as the development of methods for the selective transformation of the nitrile and amino groups. acs.orgmdpi.com

Furthermore, the synthesis of novel aminopyridine derivatives through methods like Ru-catalyzed [2+2+2] cycloaddition highlights the ongoing efforts to expand the chemical space around this important scaffold. researchgate.net The strategic functionalization of the pyridine ring is a key aspect of modern organic synthesis, with significant implications for the development of new therapeutic agents and functional materials.

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1130309-50-0 | C7H7N3 | 133.15 |

| 2-(Pyridin-2-yl)acetonitrile | 2739-97-1 | C7H6N2 | 118.14 |

| 2-(Pyridin-4-yl)acetonitrile (B76164) | 13121-99-8 | C7H6N2 | 118.14 |

| 2-Amino-2-(pyridin-4-yl)acetonitrile hydrochloride | N/A | Not Available | Not Available |

| 2-(3-Aminopyridin-4-yl)acetonitrile | 1227512-30-2 | C7H7N3 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopyridin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFXXEKYYWBKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130309-50-0 | |

| Record name | 2-(2-aminopyridin-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Aminopyridin 4 Yl Acetonitrile and Its Structural Analogues

Condensation-Based Synthetic Routes

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water. For the synthesis of aminopyridine acetonitrile (B52724) derivatives, these methods often involve the formation of the pyridine (B92270) ring or the construction of the acetonitrile side chain through carbon-carbon bond formation.

Pyridine Derivative Condensations with Nitrile Precursors

The formation of the 2-aminopyridine (B139424) ring system can be achieved through the cyclization of open-chain precursors that already contain the necessary nitrile functionality. google.com This approach involves reacting an open-chain nitrile precursor with a nitrogen-containing compound, such as an amine or ammonia (B1221849) derivative, to induce a cyclization reaction. google.com The reaction is typically promoted by heating the precursors, often in a solvent like dioxane, toluene, or an alcohol, at temperatures ranging from 80°C to 150°C. google.com While often catalyst-free, the addition of acidic or basic promoters can accelerate the ring-closing process. google.com

A related strategy involves the direct condensation of existing heterocyclic amides with nitriles. For instance, a protocol for synthesizing pyrimidines, which are structurally related azaheterocycles, involves activating an N-vinyl or N-aryl amide with trifluoromethanesulfonic anhydride (B1165640) in the presence of a nitrile. nih.gov This activation facilitates a nucleophilic attack by the nitrile, followed by an annulation (ring-forming) step to yield the final heterocyclic product in a single operation. nih.gov This type of condensation highlights a powerful method for building complex heterocyclic systems from simpler, readily available starting materials.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a highly effective method for forming carbon-carbon bonds, specifically for creating α,β-unsaturated products. wikipedia.orgmychemblog.com The reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by dehydration. wikipedia.orgsigmaaldrich.com Weakly basic amines, such as piperidine (B6355638) or pyridine, are typically used as catalysts. wikipedia.orgmychemblog.com

In the context of synthesizing structural analogues of 2-(2-aminopyridin-4-yl)acetonitrile, a Knoevenagel condensation can be employed by reacting a suitable pyridine aldehyde or ketone with a nitrile-containing active methylene compound like malononitrile (B47326) or cyanoacetic acid. wikipedia.orgmychemblog.com For example, a multicomponent reaction to produce 2-amino-3-cyanopyridine (B104079) derivatives utilizes the reaction of an enaminone with malononitrile in what is proposed to be an initial Knoevenagel-type reaction. nih.gov The Doebner modification of this reaction specifically uses pyridine as a solvent, often when one of the activating groups on the nucleophile is a carboxylic acid, which can lead to a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Pyridine Aldehyde | Malononitrile | Piperidine, Ethanol | α,β-Unsaturated Dinitrile | wikipedia.org |

| Enaminone | Malononitrile | Solvent-free, 80°C | 2-Amino-3-cyanopyridine | nih.gov |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine, Ethanol | α,β-Unsaturated Enone | wikipedia.org |

| Acrolein | Malonic Acid | Pyridine (Doebner Mod.) | trans-2,4-Pentadienoic acid | wikipedia.orgorganic-chemistry.org |

Modified Strecker Reaction Pathways for α-Aminonitriles

The Strecker reaction is a classic multicomponent reaction for synthesizing α-aminonitriles, which are direct precursors to α-amino acids. The traditional method involves the one-pot reaction of an aldehyde or ketone, an amine, and a cyanide source like potassium cyanide (KCN). nih.gov Modern modifications have improved the safety and efficiency of this transformation.

Utilization of Trimethylsilyl (B98337) Cyanide (TMSCN)

A significant advancement in the Strecker reaction is the replacement of highly toxic cyanide salts with trimethylsilyl cyanide (TMSCN). nih.gov TMSCN is easier to handle and readily soluble in organic solvents. nih.gov This modified, three-component reaction involves combining an aldehyde (such as a pyridine-4-carboxaldehyde derivative), an amine, and TMSCN, often in the presence of a catalyst, to afford the desired α-aminonitrile. nih.govcabidigitallibrary.org

This method is highly versatile, accommodating a wide range of aldehydes and amines, and can often be performed at room temperature with high yields. cabidigitallibrary.orgresearchgate.net Various catalytic systems have been developed to promote this reaction, including:

Ionic Liquids: N-methyl imidazolium (B1220033) acetate (B1210297) has been shown to act as both a promoter and a medium for the reaction, leading to excellent yields in short reaction times. cabidigitallibrary.org

Lewis Acids: Catalysts such as indium powder in water have proven to be efficient and environmentally benign for this transformation. nih.gov

Organocatalysts: Simple and inexpensive catalysts like aqueous formic acid can effectively facilitate the reaction by activating the carbonyl group toward nucleophilic attack. researchgate.net

| Aldehyde | Amine | Cyanide Source | Catalyst/Solvent | Key Feature | Reference |

| Benzaldehyde (B42025) | Aniline | TMSCN | N-methyl imidazolium acetate | Room temp, short reaction time | cabidigitallibrary.org |

| Various | Various | TMSCN | Indium powder / Water | Environmentally benign | nih.gov |

| Various | Various | TMSCN | Aqueous Formic Acid | Mild conditions, organocatalyst | researchgate.net |

| Aldehydes/Ketones | Aliphatic/Aromatic | TMSCN | Palladium Lewis Acid | Good yields at room temp | organic-chemistry.org |

Catalytic Hydrogenation Protocols for Aminopyridine Derivative Synthesis

Catalytic hydrogenation is a fundamental process in organic synthesis used for the reduction of various functional groups by adding hydrogen (H₂) across double bonds or to heteroatoms. youtube.com This technique is particularly important for the synthesis of aminopyridine derivatives, where it can be used to introduce the amino group or to modify the pyridine ring.

A common strategy for synthesizing 2-aminopyridines is the reduction of a corresponding 2-nitropyridine (B88261) precursor. The nitro group is readily reduced to an amino group via catalytic hydrogenation under a hydrogen atmosphere. This reaction is typically carried out using a solid metal catalyst, a process known as heterogeneous catalysis. youtube.com Commonly employed catalysts include palladium, platinum, and rhodium supported on activated carbon (e.g., Pd/C). youtube.com The reaction involves the adsorption of hydrogen gas onto the metal surface, followed by its transfer to the substrate. youtube.com This method is highly efficient and generally results in clean conversion with high yields, making it a preferred industrial and laboratory method for the synthesis of aromatic amines from nitro compounds.

| Substrate | Catalyst | Reagent | Product | Application | Reference |

| 2-Nitropyridine | Palladium (Pd/C) | H₂ gas | 2-Aminopyridine | Nitro group reduction | youtube.com |

| 2-Nitropyridine | Platinum (Pt/C) | H₂ gas | 2-Aminopyridine | Nitro group reduction | youtube.com |

| 2-Nitropyridine | Rhodium (Rh/C) | H₂ gas | 2-Aminopyridine | Nitro group reduction | youtube.com |

| Alkene | Palladium (Pd) | H₂ gas | Alkane | Double bond reduction | youtube.com |

Cyanation Reactions in the Formation of Acetonitrile Derivatives

Cyanation reactions are transformations that introduce a cyanide (-CN) group into a molecule. wikipedia.org These reactions are crucial for synthesizing acetonitrile derivatives from appropriately functionalized pyridine rings. Modern methods often rely on transition-metal catalysis to achieve this transformation with high efficiency and functional group tolerance.

One of the most common approaches is the palladium- or nickel-catalyzed cyanation of aryl halides (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine). wikipedia.org In these cross-coupling reactions, a pyridine halide is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide, in the presence of a palladium or nickel catalyst to form the corresponding pyridine nitrile. wikipedia.org

More recently, innovative methods have emerged that use safer and more accessible cyano sources. A novel copper-catalyzed cyanation has been developed that uses acetonitrile itself as the cyanating agent. acs.orgnih.gov This reaction proceeds via a C-H functionalization pathway involving a sequential iodination/cyanation of the arene, with TEMPO serving as an inexpensive oxidant to make the process catalytic in copper. acs.orgnih.govtcichemicals.com Another approach involves the decarboxylation of a precursor like ethyl 2-cyano-2-(pyridin-4-yl)acetate, which can be prepared from 4-chloropyridine hydrochloride, to yield 2-(pyridin-4-yl)acetonitrile (B76164). google.com

| Reaction Type | Substrate | Cyano Source | Catalyst/Reagents | Key Feature | Reference |

| Rosenmund-Von Braun | Aryl Halide | Copper(I) cyanide | N/A (Stoichiometric) | Classical method | wikipedia.org |

| Palladium-catalyzed | Aryl Halide | Zn(CN)₂ or KCN | Pd catalyst | Widely used, versatile | wikipedia.org |

| Nickel-catalyzed | Aryl Halide | K₄[Fe(CN)₆] | Ni(II) precatalyst | Uses non-toxic cyanide source | researchgate.net |

| Copper-catalyzed | Arene | Acetonitrile | Cu/TEMPO, NIS | Uses acetonitrile as CN source | acs.orgnih.govtcichemicals.com |

| Decarboxylation | Ethyl 2-cyano-2-(pyridin-4-yl)acetate | N/A | LiCl, DMSO | Forms acetonitrile from ester | google.com |

Decarboxylation-Mediated Routes via Pyridine-4-yl Acetic Esters

A notable strategy for the synthesis of the core structure of 2-(pyridin-4-yl)acetonitrile involves the decarboxylation of pyridine-4-yl acetic esters. One documented method outlines the preparation of 2-(pyridin-4-yl)acetonitrile from 4-chloropyridine hydrochloride, which is first converted to ethyl 2-cyano-2-(pyridin-4-yl)acetate. google.com This intermediate subsequently undergoes decarboxylation to yield the final product. google.com

The process involves reacting ethyl 2-cyano-2-(pyridin-4-yl)acetate in dimethyl sulfoxide (B87167) (DMSO) with lithium chloride at elevated temperatures, ranging from 100-160 °C. google.com The reaction progress is monitored by thin-layer chromatography. google.com Upon completion, the reaction mixture is poured into water, leading to the precipitation of the solid product, which is then isolated by filtration and dried. google.com This method has been shown to produce 2-(pyridin-4-yl)acetonitrile in high yields, with reported efficiencies between 81.5% and 92.6% depending on the specific reaction conditions. google.com

Strategic Use of 2-Aminopyridines as Multifunctional Synthons

2-Aminopyridine is a versatile building block in organic synthesis, largely due to its dual nucleophilic nature, which allows it to react with a variety of electrophiles to form diverse heterocyclic systems. rsc.orgresearchgate.net This reactivity is harnessed in several strategic approaches to construct complex molecules.

Cyclization Reactions in Azaheterocycle Formation

2-Aminopyridines are key synthons in the formation of fused azaheterocycles like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. researchgate.net These cyclization reactions often involve the reaction of 2-aminopyridine with ketones, aldehydes, acids, or multifunctional esters. researchgate.net The unique structure of 2-aminopyridine allows it to participate in reactions that form both five- and six-membered heterocyclic rings. researchgate.net For instance, the reaction of 2-aminopyridines with alkyl acrylates and alkyl 3-halopropionates can lead to the formation of cyclized products. scilit.com These methodologies are central to the synthesis of various biologically active compounds.

N-(Pyridin-2-yl)imidate Generation

A facile and green synthetic protocol has been developed for the synthesis of substituted N-(pyridin-2-yl)imidates starting from nitrostyrenes and 2-aminopyridines. bohrium.com This process proceeds through an intermediate, N-(pyridin-2-yl)iminonitrile. The initial step involves the in-situ formation of α-iminonitriles under heterogeneous Lewis acid catalysis using Al2O3. bohrium.com Subsequently, these α-iminonitriles are selectively transformed into the desired N-(pyridin-2-yl)imidates in the presence of cesium carbonate (Cs2CO3) in an alcoholic medium under ambient conditions. bohrium.comresearchgate.net This method is notable for its mild conditions and the use of a recyclable catalyst. The generated imidates are valuable intermediates for further functionalization and the synthesis of N-heterocycles. bohrium.com

Multicomponent Reaction Strategies for 2-Aminopyridine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like 2-aminopyridine derivatives from simple and readily available starting materials in a single step. mdpi.comrsc.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. nih.gov

Several MCR strategies have been developed for the synthesis of functionalized 2-aminopyridines. One such approach involves a four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate under solvent-free conditions at room temperature. mdpi.comsemanticscholar.org This catalyst-free method provides a practical and environmentally friendly route to a variety of 2-aminopyridine derivatives. mdpi.comsemanticscholar.org

Another efficient one-pot procedure for synthesizing fluorinated 2-aminopyridine compounds is based on the reaction of 1,1-enediamines (EDAMs), various benzaldehyde derivatives, and 1,3-dicarbonyl compounds. rsc.org This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions under heating. rsc.org

Furthermore, a three-component reaction utilizing enaminones, malononitrile, and primary amines has been developed for the synthesis of 2-amino-3-cyanopyridine derivatives. nih.govresearchgate.net This reaction is typically carried out under solvent-free conditions at elevated temperatures (around 80 °C) to achieve optimal yields. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by the addition of the primary amine and subsequent cyclization and aromatization to afford the 2-aminopyridine structure. nih.gov

A different four-component reaction for synthesizing 2-aminopyridines involves the use of an acetophenone, malononitrile, triethoxymethane, and various primary amines in the presence of a mesoporous catalyst. researchgate.net

Table 1: Overview of Multicomponent Reactions for 2-Aminopyridine Synthesis

| Starting Materials | Key Features | Reference(s) |

|---|---|---|

| Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Catalyst-free, Solvent-free, Room temperature | mdpi.comsemanticscholar.org |

| 1,1-Enediamines, Benzaldehyde derivatives, 1,3-Dicarbonyl compounds | One-pot, Synthesis of fluorinated derivatives | rsc.org |

| Enaminones, Malononitrile, Primary amines | Solvent-free, Synthesis of 2-amino-3-cyanopyridines | nih.govresearchgate.net |

| Acetophenone, Malononitrile, Triethoxymethane, Primary amines | Mesoporous catalyst | researchgate.net |

Fragment-Based Synthesis Approaches Involving Pyridine Cores

Fragment-based synthesis has become a cornerstone in medicinal chemistry for the construction of novel drug candidates. This approach involves the assembly of molecular fragments to create new chemical entities. The pyridine core, and specifically the 2-aminopyridine moiety, is a privileged structure in this context. rsc.org

Suzuki Cross-Coupling Methodologies

The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been effectively applied to the synthesis of 2-aminopyridine analogues. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate.

In the context of synthesizing analogues of this compound, Suzuki coupling can be employed to introduce various substituents onto the pyridine ring. For instance, the synthesis of 2-aminoarylboronic acid pinacolate esters can be achieved through a palladium-catalyzed borylation reaction of 2-bromoanilines. nih.gov These boronic esters can then be used in Suzuki coupling reactions with suitable partners.

A specific application involves the direct B-alkyl Suzuki-Miyaura cross-coupling of 2-halopurines with tributylboranes, which proceeds with high regioselectivity. nih.gov While this example focuses on purines, the principle can be extended to other heterocyclic systems, including pyridines. The reaction conditions typically involve a palladium catalyst and a base in a suitable solvent. The scope of the Suzuki reaction has been explored with various butyl metal species, with tributylboranes showing excellent reactivity and selectivity. nih.gov

Hofmann Rearrangement Applications

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. youtube.com The reaction typically proceeds by treating the amide with bromine and a strong base, like sodium hydroxide (B78521), which generates an isocyanate intermediate. youtube.com This intermediate is then hydrolyzed to the amine, releasing carbon dioxide. youtube.com

This degradation reaction has found significant application in the synthesis of aminopyridines from their corresponding carboxamides. A key example is the synthesis of 4-aminopyridine (B3432731), a structural precursor to the target compound, from isonicotinamide (B137802). Research has demonstrated that this transformation can be optimized to achieve high yields. One patented method employs a catalyst system comprising iodine or an alkali metal iodide with sodium hydroxide or potassium hydroxide and bromine. google.com This approach successfully increases the yield of the Hofmann degradation of isonicotinamide to over 90%, with the resulting 4-aminopyridine product achieving a purity greater than 99%. google.com Another one-step process starting from 4-cyanopyridine (B195900) involves its conversion to the carboxamide in situ, followed by a Hofmann reaction to yield 4-aminopyridine with a purity of up to 99.95%. google.com

The reaction conditions for this efficient synthesis are summarized in the table below.

Table 1: Hofmann Rearrangement for 4-Aminopyridine Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Isonicotinamide | google.com |

| Reagents | Br₂, NaOH (or KOH), I₂ (or alkali metal iodide) | google.com |

| Initial Temperature | 0-5 °C | google.com |

| Reaction Temperature | 70-80 °C | google.com |

| Reaction Time | ~2 hours (total) | google.com |

| Yield | >90% | google.com |

| Product Purity | >99% | google.com |

This methodology represents a viable and high-yielding route to the aminopyridine core, which can then be further functionalized to obtain compounds such as this compound.

Heck Coupling in Pyrimidine (B1678525) Intermediate Construction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgyoutube.com The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene, and finally, a β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The reaction generally exhibits high stereoselectivity, favoring the formation of the trans alkene product. youtube.com

While direct Heck coupling on a pre-formed this compound is not commonly reported, the reaction is highly applicable for constructing key intermediates. For instance, a pyrimidine or pyridine ring, appropriately substituted with a halide (e.g., a chloro, bromo, or iodo group), can be coupled with a suitable alkene to build the side chain.

A plausible strategy for constructing a precursor to the target molecule could involve the Heck coupling of a 2-amino-4-halopyridine with acrylonitrile (B1666552). This would directly install the required acetonitrile moiety at the 4-position of the pyridine ring. The general conditions for such a reaction would involve a palladium source, a phosphine (B1218219) ligand, and a base.

Table 2: Proposed Heck Coupling for Acetonitrile Side-Chain Installation

| Component | Example | Purpose | Source |

|---|---|---|---|

| Aryl Halide | 2-Amino-4-iodopyridine | Pyridine scaffold | General Knowledge |

| Alkene | Acrylonitrile | Acetonitrile precursor | General Knowledge |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(0) source for catalytic cycle | libretexts.org |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the Pd catalyst | libretexts.org |

| Base | Et₃N, NaOAc, or K₂CO₃ | Neutralizes HX formed in the reaction | youtube.com |

| Solvent | DMF, Acetonitrile, or Toluene | Solubilizes reactants and catalyst | General Knowledge |

The intramolecular variant of the Heck reaction is also particularly powerful for synthesizing fused ring systems, demonstrating the versatility of this method in building complex heterocyclic structures. youtube.com

Peterson Olefination for Pyridine Analogues

The Peterson olefination is a chemical reaction that utilizes α-silyl carbanions to convert aldehydes or ketones into alkenes. wikipedia.org A key feature of this reaction is the formation of a β-hydroxysilane intermediate. organic-chemistry.org This intermediate can be isolated, and subsequent elimination under either acidic or basic conditions yields the corresponding trans or cis alkene, respectively, offering a degree of stereochemical control. wikipedia.org

This methodology is effective for the synthesis of vinyl-substituted pyridine analogues. The reaction can be performed by first generating a Grignard reagent from (trimethylsilyl)methyl chloride, which then adds to a pyridine aldehyde (e.g., pyridine-4-carbaldehyde). nih.gov The resulting oxymagnesium intermediate is then subjected to an acid-catalyzed elimination to yield the vinylpyridine. nih.gov

Recent studies in continuous-flow chemistry have shown this to be an efficient route for producing vinylarenes, including vinylpyridines. nih.gov However, challenges such as the reduced solubility of the intermediate oxymagnesium chlorides of polar heteroaromatics like pyridine in common solvents like THF have been noted. nih.gov These issues can sometimes be mitigated by modifying the silyl (B83357) group, for example by using (phenyldimethylsilyl)methyl Grignard reagent, and employing stronger acids at higher temperatures for the elimination step. nih.gov

Table 3: Peterson Olefination for Vinylpyridine Synthesis

| Step | Reagents & Conditions | Description | Source |

|---|---|---|---|

| 1. Grignard Formation | (Trimethylsilyl)methyl chloride, Mg, THF | Formation of the α-silyl carbanion source. | nih.gov |

| 2. Addition | Pyridine-4-carbaldehyde, THF | Nucleophilic addition to the aldehyde to form a β-hydroxysilane precursor. | nih.gov |

| 3. Elimination | Acid (e.g., H₂SO₄) | Elimination of the hydroxyl and silyl groups to form the C=C double bond. | nih.gov |

| Product | 4-Vinylpyridine | A structural analogue of the target compound. | nih.gov |

This method provides a valuable tool for creating pyridine analogues with unsaturated side chains, which can be starting points for further synthetic transformations.

Reductive Amination in Cyclopropylphenyl Derivative Synthesis

Reductive amination is a versatile and widely used method for synthesizing amines from aldehydes or ketones. libretexts.org The process involves the initial reaction of a carbonyl compound with an amine (ammonia, a primary, or a secondary amine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their ability to selectively reduce the protonated imine in the presence of the starting carbonyl group. masterorganicchemistry.comyoutube.com

This reaction is a powerful tool for creating complex amine derivatives. In the context of synthesizing analogues of this compound, reductive amination can be employed to introduce diverse substituents onto the amino group. For example, a derivative featuring a cyclopropylphenyl moiety could be synthesized by reacting an appropriate aminopyridine with a cyclopropyl (B3062369) phenyl ketone.

A hypothetical synthetic route could involve the reductive amination of 2,4-diaminopyridine with cyclopropyl phenyl ketone. This would lead to the selective formation of an N-substituted derivative, a structural analogue of the target compound.

Table 4: Proposed Reductive Amination for a Cyclopropylphenyl Derivative

| Component | Example | Role | Source |

|---|---|---|---|

| Carbonyl Compound | Cyclopropyl phenyl ketone | Provides the cyclopropylphenyl group. | General Knowledge |

| Amine | 2,4-Diaminopyridine | The aminopyridine scaffold. | General Knowledge |

| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Selectively reduces the imine intermediate. | libretexts.orgmasterorganicchemistry.com |

| Solvent | Dichloroethane (DCE), Methanol | Reaction medium. | youtube.com |

| Acid Catalyst | Acetic Acid (optional) | Facilitates imine formation. | youtube.com |

| Product | N-(1-cyclopropyl-1-phenylmethyl)pyridine-2,4-diamine | A complex structural analogue. | General Knowledge |

This method allows for the direct and controlled introduction of sterically demanding and functionally rich groups, such as the cyclopropylphenyl group, onto the aminopyridine core, significantly expanding the accessible chemical diversity.

Chemical Reactivity and Transformation Pathways of 2 2 Aminopyridin 4 Yl Acetonitrile

Nucleophilic Substitution Reactions Mediated by the Amino Group

The exocyclic amino group in 2-(2-aminopyridin-4-yl)acetonitrile is a primary site for nucleophilic attack. Its reactivity is comparable to other 2-aminopyridine (B139424) derivatives, which readily participate in nucleophilic substitution reactions. These reactions typically occur under acidic conditions, which can activate the substrate, although the specific conditions can vary. The general mechanism involves the nitrogen atom of the amino group attacking an electrophilic center, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond.

While specific studies detailing the nucleophilic substitution reactions of the amino group on this compound itself are not extensively documented in the provided results, the reactivity can be inferred from the behavior of similar heterocyclic amines. For instance, the amination of 2-halopyridines often requires drastic conditions, but the resulting aminopyridines can be further functionalized. researchgate.net The nucleophilicity of such amines has been systematically studied, providing a basis for predicting their reactivity with various electrophiles. researchgate.net In the synthesis of related structures, the amino group of a pyrimidine (B1678525), analogous to the pyridine (B92270) in the title compound, is shown to react with other molecules to form more complex products. bldpharm.com

Intramolecular and Intermolecular Condensation Reactions for Heterocyclic Ring Formation

The presence of both a nucleophilic amino group and an activated methylene (B1212753) group (alpha to the nitrile) makes this compound an ideal candidate for condensation reactions to form new heterocyclic rings. These reactions are fundamental in building more complex molecular architectures from simpler precursors.

Intermolecular condensation can occur, for example, between the nitrile group of one molecule and the activated methylene of another, a process that can be controlled by temperature. nih.gov Such base-induced transformations are efficient for producing various nitrogen-containing heterocycles, including 4-aminopyrimidines. nih.gov The reaction of nitriles, like the one in the title compound, can be part of a multi-component condensation to build diverse heterocyclic systems. mdpi.com For instance, the condensation of acrylonitrile (B1666552) with aryl acetonitriles proceeds via Michael addition followed by intramolecular condensation to yield cyclohexene (B86901) skeletons, which can be further transformed into 4-aminopyrimidine (B60600) compounds. nih.gov This highlights the potential of the acetonitrile (B52724) moiety to participate in ring-forming reactions.

The general principle of using β-enaminonitriles, which can be formed from the self-condensation of nitriles, as precursors for heterocycles like pyrimidine, pyridine, pyrrole, and imidazole (B134444) is well-established. nih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems

A significant aspect of the reactivity of this compound is its utility in constructing fused heterocyclic systems. The 2-aminopyridine moiety is a classic precursor for creating bicyclic structures with a bridgehead nitrogen atom.

The synthesis of the imidazo[1,2-a]pyridine (B132010) core is one of the most common transformations for 2-aminopyridines. researchgate.net This reaction typically involves the condensation of the 2-aminopyridine with an α-haloketone (the Tchitchibabin reaction), followed by cyclization. researchgate.net Modern variations of this synthesis are numerous and include copper-catalyzed aerobic oxidative reactions, multicomponent reactions, and methods using greener protocols. researchgate.netorganic-chemistry.orgnih.gov

For this compound, the reaction would proceed by the initial nucleophilic attack of the endocyclic pyridine nitrogen onto the α-haloketone, followed by intramolecular cyclization involving the exocyclic amino group to form the imidazole ring. The cyanomethyl group at the 4-position of the pyridine ring remains as a substituent on the resulting fused system.

Table 1: Representative Methods for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridines

| Method | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| One-pot, three-component | 2-Aminopyridine, Aldehyde, Terminal Alkyne | CuI, NaHSO₄·SiO₂ | 2,3-Disubstituted Imidazo[1,2-a]pyridine | organic-chemistry.org |

| Aerobic Oxidative Coupling | 2-Aminopyridine, Ketoxime Acetate (B1210297) | Copper(I) | 2-Substituted Imidazo[1,2-a]pyridine | organic-chemistry.org |

| Electrochemically Initiated | 2-Aminopyridine, Ketone | Catalytic Hydriodic Acid | 2,3-Disubstituted Imidazo[1,2-a]pyridine | rsc.org |

This table presents general methods applicable to 2-aminopyridines; specific application to this compound would yield the corresponding 7-(cyanomethyl)imidazo[1,2-a]pyridine derivative.

The imidazo[2,1-b]thiazole (B1210989) scaffold is another important fused heterocyclic system. nih.gov Its synthesis often starts from a 2-aminoimidazole, which is not directly applicable here. However, an alternative strategy could involve the modification of the this compound. For instance, if the amino group is first converted into an imidazole ring (forming an imidazolyl-pyridine), subsequent reaction with a sulfur-containing reagent could potentially lead to the desired fused system. More commonly, imidazo[2,1-b]thiazoles are synthesized from 2-aminothiazole (B372263) derivatives reacting with α-haloketones. researchgate.net While not a direct transformation of the title compound, it demonstrates a key synthetic strategy for related fused systems. The development of novel imidazo[2,1-b]thiazine derivatives through nucleophilic substitution highlights the modularity in synthesizing such fused systems. biointerfaceresearch.com

The formation of a six-membered ring fused to the initial pyridine ring leads to systems like pyrido[1,2-a]pyrimidines and naphthyridines. The synthesis of pyrido[1,2-a]pyrimidines from 2-aminopyridines can be achieved by reacting them with 1,3-dielectrophiles such as β-keto esters or malonates, often under acidic or basic catalysis. The reaction involves an initial condensation or Michael addition followed by cyclization and dehydration.

The synthesis of naphthyridines from aminopyridine precursors is also a known transformation. For example, the Friedländer condensation, which involves the reaction of an o-amino-aldehyde or ketone with a compound containing an activated methylene group, can be adapted to synthesize various fused pyridine systems. researchgate.net In the case of this compound, the activated methylene group of the cyanomethyl substituent could potentially react with a suitable partner to construct a new fused pyridine ring, leading to a naphthyridine derivative. The synthesis of a 2,6-naphthyridin-1-ol derivative from a chloropyridine highlights a pathway to such bicyclic systems.

Electrophilic Reactivity Investigations

While the amino group directs the molecule towards nucleophilic reactions, the pyridine ring itself can undergo electrophilic substitution, although this is generally less favorable than in benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. The presence of the activating amino group and the deactivating cyanomethyl group complicates the reactivity pattern. The amino group strongly activates the ortho (position 3) and para (position 5) positions to electrophilic attack. Conversely, the cyanomethyl group is deactivating. The interplay of these electronic effects determines the regioselectivity of electrophilic reactions like nitration, halogenation, or sulfonation. Detailed investigations into the electrophilic substitution of this compound are sparse in the literature, but studies on related aminopyridines can provide insights into the expected outcomes.

Charge-Transfer Reaction Dynamics and Complex Formation

The aminopyridine scaffold is an electron-rich system, capable of acting as an electron donor in the formation of molecular charge-transfer (CT) complexes. Studies on similar aminopyridine derivatives, such as 2-amino-4-ethylpyridine (B14419), have demonstrated their ability to form stable CT complexes with various π-electron acceptors. qu.edu.qa When 2-amino-4-ethylpyridine reacts with acceptors like tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) in a solvent like chloroform, distinct charge-transfer bands are observed in regions where neither the donor nor the acceptor individually absorb. qu.edu.qa

These interactions lead to the formation of solid-state complexes with specific stoichiometries, such as [(2A4EPy)(TCNE)2], [(2A4EPy)2(DDQ)], and [(2A4EPy)2(TBCHD)]. qu.edu.qa The formation of these complexes can be characterized by several parameters, including the formation constant (KCT), molar extinction coefficient (εCT), and the energy of the charge-transfer (ECT). qu.edu.qa While direct studies on this compound are not detailed in the provided results, the behavior of analogous aminopyridines suggests it would readily participate in similar charge-transfer interactions, with the amino group serving as the primary electron-donating site.

Table 1: Spectroscopic and Thermodynamic Parameters for Charge-Transfer Complexes of 2-Amino-4-ethylpyridine qu.edu.qa Note: This table is illustrative of the types of data obtained for a similar compound, as specific data for this compound was not found.

| Acceptor | (nm) | (L mol⁻¹) | (L mol⁻¹ cm⁻¹) | (eV) |

|---|---|---|---|---|

| TCNE | 545 | 12.5 | 1500 | 2.28 |

| DDQ | 590 | 25.0 | 2000 | 2.10 |

Functional Group Interconversions of the Acetonitrile Moiety

The acetonitrile group (-CH₂CN) is a versatile functional handle that can undergo a variety of transformations to produce different functional groups. fiveable.mesolubilityofthings.com These interconversions are fundamental in organic synthesis for building molecular complexity.

Key transformations for the acetonitrile moiety include:

Reduction to Amines: The nitrile group can be reduced to a primary amine (-(CH₂)₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LAH), catalytic hydrogenation (e.g., H₂/Pd/C), and diborane (B8814927) (B₂H₆). vanderbilt.eduimperial.ac.uk LAH is a powerful, non-selective reducing agent, while catalytic hydrogenation offers a milder alternative. imperial.ac.uk

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-CH₂COOH).

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde (-CH₂CHO) can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

In the context of this compound, these transformations would yield valuable derivatives such as 2-(2-aminopyridin-4-yl)ethanamine, 2-(2-aminopyridin-4-yl)acetic acid, and various ketones, significantly expanding the synthetic utility of the parent molecule. The pyrolysis and combustion of acetonitrile itself have been studied, showing it decomposes to form products like HCN and methane, which is relevant for understanding the molecule's thermal stability. ornl.gov

Aminopyridine Nucleus Chemical Modifications

Disclaimer: The provided outline refers to the "Purine Nucleus." The compound this compound contains an aminopyridine ring, not a purine (B94841) nucleus. The following sections address the chemical modifications of the aminopyridine ring as is chemically appropriate for the specified compound.

The 2-aminopyridine ring is a privileged structure in medicinal chemistry and a versatile platform for further functionalization. nih.gov

The amino group of 2-aminopyridine is a primary site for acylation and alkylation. Benzoylation, the introduction of a benzoyl group (-COPh), typically occurs at the exocyclic amino group.

Alkylation of 2-aminopyridines can be complex. While N-alkylation of the exocyclic amino group is possible, it can require multiple steps to control the degree of alkylation. nih.gov A common synthetic route involves the reaction of 2-halopyridines with amines, often facilitated by transition metal catalysts like palladium in the Buchwald-Hartwig amination. nih.gov Alternatively, activation of the pyridine ring by forming N-alkyl pyridinium (B92312) salts can enhance nucleophilic substitution at the C2 position. nih.gov

Halogenation of the pyridine ring is a key strategy for creating intermediates for cross-coupling reactions. For 2-aminopyridine systems, electrophilic halogenation typically occurs at the positions ortho or para to the activating amino group (C3 and C5 positions). Transition-metal-free protocols for C-H halogenation are of increasing interest. researchgate.net The specific conditions, such as the halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide) and solvent, determine the regioselectivity and extent of halogenation (mono- vs. di-halogenation). thieme.de For instance, in 2-aminopyrimidines, halogenation is effectively carried out in the presence of carbonates of Group 2a metals, which significantly increases the yield of the 5-halogenated product. google.com

Further amination can be achieved through nucleophilic aromatic substitution (SNAr) on a halogenated pyridine derivative. researchgate.net This reaction is more facile if the pyridine ring contains additional electron-withdrawing groups. researchgate.net

Introducing selenium and sulfur functionalities into heterocyclic systems is a growing area of interest. Selenocysteine and thiolated amino acids are synthesized through various methods, including electrophilic sulfenylation/selenylation on nucleophilic carbon centers. nih.gov For pyridine systems, these transformations often proceed through intermediates like halogenated pyridines or diazonium salts, which can be displaced by selenium or sulfur nucleophiles. A selenolate anion is a stronger nucleophile than a corresponding thiolate, which can influence reaction rates and conditions. nih.gov Recent advances include photoredox-catalyzed methods for creating β-selenylated amino acids, a strategy that could potentially be adapted for modifying the acetonitrile side chain of the title compound. nih.gov

The primary amino group of 2-aminopyridine can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, at low temperatures. rsc.orgyoutube.com While aliphatic diazonium salts are highly unstable, those derived from aromatic amines, including 2-aminopyridine, exhibit greater stability, especially at 0°C. rsc.orglibretexts.org

These diazonium salts are valuable synthetic intermediates that can undergo two main types of reactions:

Substitution Reactions: The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. This includes halides (Sandmeyer reaction), hydroxyl groups (hydrolysis), and the cyano group. rsc.orgyoutube.com For example, the diazotization of 4-aminopyridine (B3432731) followed by hydrolysis yields the corresponding 4-hydroxypyridine. rsc.org

Coupling Reactions: The diazonium ion can act as an electrophile in electrophilic aromatic substitution reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo compounds. youtube.com A related transformation involves the in situ formation of an imine from a 2-aminopyridine and an aldehyde, which can then undergo Rh(III)-catalyzed coupling with diazo esters to form fused heterocyclic systems like pyrido[1,2-α]pyrimidin-4-ones. nih.gov

Table 2: Summary of Potential Chemical Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|---|

| Acetonitrile | Reduction | LiAlH₄ or H₂/Catalyst | 2-(2-Aminopyridin-4-yl)ethanamine |

| Acetonitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(2-Aminopyridin-4-yl)acetic acid |

| Amino Group | Diazotization | NaNO₂, HCl, 0°C | 4-(Cyanomethyl)pyridine-2-diazonium salt |

| Diazonium Salt | Sandmeyer | CuX (X=Cl, Br) | 2-Halo-4-(cyanomethyl)pyridine |

| Pyridine Ring | Halogenation | NBS or NCS | 2-Amino-5-halo-4-(cyanomethyl)pyridine |

Derivatization and Advanced Synthetic Applications of 2 2 Aminopyridin 4 Yl Acetonitrile and Its Core Structure

Precursors in Complex Heterocycle Synthesis

The aminopyridine acetonitrile (B52724) scaffold is a valuable building block for constructing fused and substituted heterocyclic systems. Its utility stems from the strategic placement of reactive sites that can participate in a variety of cyclization and condensation reactions.

The synthesis of imidazo[1,2-a]pyridinyl-acrylonitrile derivatives often commences with the construction of the imidazo[1,2-a]pyridine (B132010) core. A common route involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. For instance, the reaction of 2-aminopyridine with 1,3-dichloroacetone can be employed to form a chloromethylated imidazo[1,2-a]pyridine intermediate. Subsequent cyanation of this intermediate, typically using potassium cyanide, introduces the acetonitrile moiety.

The resulting imidazo[1,2-a]pyridin-2-acetonitrile can then undergo a Knoevenagel condensation with various aldehydes, such as benzaldehyde (B42025), to yield the target imidazo[1,2-a]pyridinyl-acrylonitrile derivatives. jmchemsci.com This synthetic sequence allows for the introduction of diverse substituents on both the pyridine (B92270) and the acrylonitrile (B1666552) portions of the molecule, enabling the generation of a library of compounds for further investigation. jmchemsci.com Another approach involves the copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant to construct the imidazo[1,2-a]pyridine core. organic-chemistry.org

Table 1: Synthesis of Imidazo[1,2-a]pyridinyl-acrylonitrile Derivatives

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Imidazo[1,2-a]pyridine formation | 2-Aminopyridine, 1,3-Dichloroacetone | DME, then Ethanol | Chloromethylated imidazo[1,2-a]pyridine |

| 2. Cyanation | Chloromethylated intermediate | Potassium Cyanide, DMSO | Imidazo[1,2-a]pyridin-2-acetonitrile |

| 3. Knoevenagel Condensation | Imidazo[1,2-a]pyridin-2-acetonitrile, Benzaldehyde | Piperidine (B6355638), EtOH, reflux | Imidazo[1,2-a]pyridinyl-phenylacrylonitrile |

The synthesis of thiazole-containing scaffolds often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. While direct synthesis from 2-(2-aminopyridin-4-yl)acetonitrile is not prominently documented, analogous synthetic strategies can be envisioned. The aminopyridine core can be functionalized to incorporate a thioamide group, which could then react with an appropriate α-halocarbonyl compound to form a pyridinyl-substituted thiazole.

Alternatively, the acetonitrile group can be a starting point for constructing the thiazole ring. For example, reaction with a source of sulfur, followed by cyclization with a suitable partner, could lead to the formation of an aminothiazole derivative. The versatility of the aminopyridine structure allows for its incorporation into various heterocyclic systems, and the principles of thiazole synthesis can be adapted to create novel thiazolylacetonitrile derivatives.

Polyfunctional pyrroles are valuable intermediates in organic synthesis due to their multiple reactive sites. scispace.com The synthesis of substituted pyrroles can be achieved through various methods, including the Knorr, Paal-Knorr, and Hantzsch reactions. nih.gov The aminopyridine moiety can be incorporated into pyrrole structures to create novel heterocyclic systems. For example, a domino methodology involving a propargylic 3,4-diaza-Cope rearrangement and a tandem isomerization/5-exo-dig N-cyclization of alkynyl vinyl hydrazides has been developed for the synthesis of 2-aminopyrroles. nih.gov

The aminopyridine core is also a key building block for heterocyclopyrimidines, such as pyridopyrimidines. The synthesis of these fused systems can be achieved by reacting 2-aminonicotinonitrile derivatives with various reagents. For example, reaction with N,N-dimethyl-N-'substituted phenyl formimidamide can yield 4-substituted pyridopyrimidine derivatives. nih.gov

The 2-aminopyridine core structure is fundamental to the synthesis of various pyrimidine (B1678525) derivatives. Nucleophilic substitution reactions on pre-functionalized pyrimidines are a common strategy. For instance, 2-amino-4,6-dichloropyrimidine can react with a variety of amines in the presence of a base like triethylamine to produce a range of 2-aminopyrimidine derivatives. nih.gov This method allows for the introduction of diverse substituents at the 4- and 6-positions of the pyrimidine ring.

Another approach involves the construction of the pyrimidine ring itself. The reaction of an aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyridinyl-substituted pyrimidine. The presence of the acetonitrile group in this compound offers additional synthetic handles for further functionalization of the resulting pyrimidine derivatives.

Table 2: General Synthesis of 2-Aminopyrimidine Derivatives

| Starting Material | Reagent | Conditions | Product Class |

|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Substituted Amine | Triethylamine, 80-90 °C, solvent-free | Substituted 2,4-diaminopyrimidine derivatives |

| 2-Chloropyrimidine | 1,6-Diaminohexane | TEA, Methanol, reflux | N1-(pyrimidin-2-yl)hexane-1,6-diamine |

The synthesis of N-heterocycles like dihydro-1H-imidazoles and tetrahydropyrimidines can be achieved through various cyclization reactions. The formation of the imidazole (B134444) ring often involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. researchgate.net The aminopyridine moiety can be incorporated into these structures by using a functionalized aminopyridine as one of the components.

Tetrahydropyrimidines are commonly synthesized via the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. nih.govamazonaws.com By using a pyridinyl-substituted aldehyde, for example, a tetrahydropyrimidine with a pyridine substituent can be obtained. scielo.org.bo The reaction conditions can be modified with various catalysts to improve yields and reaction times. nih.gov

Table 3: Biginelli Reaction for Tetrahydropyrimidine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl Benzoylacetate | Thiourea | HCl or DABCO | 5-Ethoxycarbonyl-4-aryl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione |

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a crucial precursor for the synthesis of purines. benthamdirect.comnih.gov It serves as a versatile building block for constructing the imidazole and pyrimidine rings that form the purine (B94841) core. acs.org

One common strategy involves the reaction of DAMN with urea derivatives. For example, the condensation of DAMN with an isocyanate can yield a ureic intermediate. rsc.org This intermediate can then undergo cyclization, often in the presence of an aldehyde and a base, to form the purine ring system. rsc.org Another approach involves the reaction of DAMN with trimethyl orthoacetate and α-amino acid derivatives under thermal and photochemical conditions to produce amino-acid-decorated purines. rsc.org These methods highlight the importance of DAMN as a readily available starting material for the synthesis of a wide range of functionalized purine derivatives. rsc.orgrsc.org

Table 4: Purine Synthesis from Diaminomaleonitrile (DAMN)

| DAMN Derivative | Reagent 1 | Reagent 2 | Conditions | Product Class |

|---|---|---|---|---|

| DAMN | Isocyanate | Aldehyde | TEA, I2 | 7H-purin-8(9H)-one derivatives |

| DAMN | 2-Methoxyphenyl isocyanate | 4-Ethoxybenzaldehyde | - | 2,9-(substituted-phenyl)-8-oxo-7H-purine-6-carboxamide derivatives |

| DAMN | Trimethyl orthoacetate | α-Amino acid derivatives | Acetonitrile, TEA, reflux, photon irradiation | Amino-acid-decorated purines |

Development of Fluorescent Chemosensors Based on 2-Aminopyridine Structures

The inherent fluorescence of the 2-aminopyridine core has been harnessed to create sophisticated chemosensors for detecting various analytes. The nitrogen atoms within the pyridine ring act as binding sites for metal ions, leading to detectable changes in fluorescence. mdpi.com This principle has been applied to develop sensors for identifying toxic heavy metals in aqueous environments.

A fluorescence grating sensor built upon a pyridine derivative has demonstrated the ability to rapidly identify and detect harmful heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The interaction between the sensor's pyridine nitrogen atoms and the metal ions produces distinct fluorescent responses, allowing for their identification. mdpi.com For instance, one chemosensor showed significant fluorescence intensity when interacting with Cr²⁺, Co²⁺, and Cu²⁺, while its fluorescence was quenched in the presence of Ba²⁺. mdpi.com

Beyond metal ions, 2-aminopyridine-based probes have been engineered for other critical detection purposes. A novel fluorescent probe based on a 2-(2-aminophenyl) imidazo[1,5-a] pyridine structure was developed for the rapid and sensitive detection of phosgene, a highly toxic gas. nih.gov This probe exhibits a "turn-on" fluorescence mechanism; it is weakly fluorescent on its own but emits a strong blue fluorescence upon reacting with phosgene. nih.gov The detection mechanism involves phosgene interacting with both the amino group and the imidazole moiety of the probe, creating a rigid, fused-ring structure with a high fluorescence quantum yield. nih.gov This sensor has a very low detection limit of 2.68 nM and has been successfully incorporated into portable test strips for gas-phase phosgene detection. nih.gov

The foundational role of the 2-aminopyridine scaffold is underscored by its high quantum yield, making it an excellent starting point for designing fluorescent probes. mdpi.com Research into 2-amino-3-cyanopyridine (B104079) derivatives has further highlighted their utility as fluorescent tools, with studies focusing on their photostability and the influence of different solvents on their electronic and emission spectra. sciforum.net

| Sensor Base Structure | Target Analyte | Detection Mechanism | Key Findings |

|---|---|---|---|

| Pyridine Derivative | Heavy Metal Ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Fluorescence enhancement/quenching upon ion binding | Demonstrated rapid and selective detection in aqueous solutions. mdpi.com |

| 2-(2-Aminophenyl) imidazo[1,5-a] pyridine | Phosgene Gas | "Turn-on" fluorescence upon reaction | High sensitivity (2.68 nM detection limit) and use in portable test strips. nih.gov |

| 2-Amino-3-cyanopyridine | General (Solvatochromic Study) | Fluorescence shift based on solvent polarity | Demonstrates the tunability of the fluorophore for various applications. sciforum.net |

Construction of Kinase-Targeted Fragment Libraries

The 2-aminopyridine scaffold is a well-established "hinge-binder," a critical pharmacophore in the design of protein kinase inhibitors. rsc.orgresearchgate.net This structural motif can form multiple hydrogen bonds with the highly conserved backbone of the kinase hinge region, which is part of the ATP-binding site. nih.gov This reliable interaction has made the 2-aminopyridine core an ideal starting point for constructing fragment libraries aimed at discovering novel kinase inhibitors.

Fragment-based drug design (FBDD) leverages small, low-molecular-weight compounds (fragments) to probe the binding sites of biological targets. Libraries of these fragments are screened to identify binders, which are then optimized into more potent lead compounds. A fragment library based on a 3-aminopyridin-2-one scaffold, a close analogue of the 2-aminopyridine core, was synthesized and screened against a panel of 26 kinases. nih.govnih.gov This screening successfully identified fragments that act as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and the Aurora kinase family, two important targets in cancer therapy. nih.gov

X-ray crystallography studies of these fragment-kinase complexes revealed the precise binding modes, confirming that the fragments made key interactions with a conserved lysine residue in the kinase active site. nih.gov This structural information is invaluable for guiding the subsequent optimization of the fragments to improve their potency and selectivity. nih.gov The development of data-driven, kinase-focused fragment libraries, such as KinFragLib, systematically breaks down known kinase inhibitors into fragments that are mapped to specific subpockets of the kinase binding site, further streamlining the discovery of new inhibitors. github.com

| Library Core Structure | Screening Target | Identified Hits | Significance |

|---|---|---|---|

| 3-Aminopyridin-2-one | 26-Kinase Panel | Inhibitors of MPS1 and Aurora Kinases | Demonstrated the utility of the aminopyridine core in rapidly identifying novel kinase inhibitors. nih.govnih.gov |

| General Kinase Inhibitors | Kinase Subpockets (e.g., hinge region) | KinFragLib Fragments | Provides a systematic, data-driven approach to designing novel inhibitors by recombining fragments. github.com |

Precursors for Drug Discovery Lead Compounds

The functional groups of this compound—the amino group on the pyridine ring and the reactive nitrile group—make it a valuable precursor for synthesizing a diverse range of heterocyclic compounds with potential therapeutic applications.

Malonamides are compounds characterized by two amide groups attached to a central methylene (B1212753) carbon. They have been investigated as inhibitors of enzymes such as factor Xa and as agents for metal ion extraction. researchgate.net While various synthetic methods exist for malonamides, including multicomponent reactions involving Meldrum's acid and isocyanides, they can also be conceptually derived from nitrile-containing precursors. researchgate.net A plausible synthetic route starting from a compound like this compound would involve the hydrolysis of the nitrile group to form the corresponding carboxylic acid, followed by amide coupling reactions. Alternatively, the 2-amino group of the pyridine ring could be acylated with a malonic acid derivative to introduce the malonamide functionality. One reported method for synthesizing the parent 2-amino malonamide involves the reaction of 2-chloromalonic ester with ammonium (B1175870) carbonate, offering a cost-effective and scalable process. google.com

The 2-aminopyridine core structure is integral to the synthesis of complex heterocyclic systems with antiproliferative properties. A series of phenylbipyridinylpyrazole derivatives were synthesized and evaluated for their in vitro activity against a panel of over 60 cancer cell lines. mdpi.com The synthesis began with a precursor containing a 2-chloropyridin-4-yl group, which was then subjected to a Suzuki coupling reaction with various substituted pyridine-3-ylboronic acids to generate the final bipyridinyl compounds. mdpi.com

Several of the synthesized compounds demonstrated significant biological activity. For example, compounds 5c and 5h showed a broad spectrum of activity, while compound 5e exhibited high selectivity and potency, inhibiting 96% of the growth of the leukemia SR cell line at a 10 µM concentration. mdpi.com Further analysis suggested that the anticancer activity of these compounds may stem from the inhibition of topoisomerase II or the inhibition of pyrimidine nucleotide biosynthesis. mdpi.com

| Compound | Biological Activity Highlight | Proposed Mechanism of Action |

|---|---|---|

| 5c | Broad-spectrum antiproliferative activity (53% mean growth). mdpi.com | Topoisomerase II inhibition or Pyrimidine nucleotide synthesis inhibition. mdpi.com |

| 5h | Broad-spectrum antiproliferative activity (58% mean growth). mdpi.com | |

| 5e | High potency and selectivity against Leukemia SR cell line (96% growth inhibition). mdpi.com |

The nitrile functionality of this compound is a key entry point for the synthesis of 1,2,4-thiadiazole heterocycles. This chemical transformation was central to the discovery of a novel class of macrofilaricidal agents for treating human filarial infections like onchocerciasis. acs.orgacs.org

The synthetic pathway involves a convergent synthesis. acs.orgsemanticscholar.org The crucial step is the conversion of the nitrile group (such as in a substituted 2-aminopyridine acetonitrile derivative) into an amidine via a Pinner reaction. acs.org This amidine intermediate is then reacted with an isothiocyanate, leading to the formation and cyclization of the 1,2,4-thiadiazole core. acs.orgsemanticscholar.org This work led to the identification of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as potent compounds capable of killing the adult filarial worms, addressing a major gap in current treatments. acs.orgdndi.org

The strategy of designing dual inhibitors that target multiple pathways in cancer cells is a promising approach to enhance antitumor effects and overcome drug resistance. The 2-aminopyridine scaffold has been successfully employed to create dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). acs.orgnih.gov

In one study, a series of novel 2-aminopyridine-based derivatives were designed and synthesized as CDK9/HDAC dual inhibitors. acs.orgfigshare.com The synthesis involved a key Suzuki coupling reaction to link the necessary pyridine intermediates. acs.org Molecular docking studies confirmed the rationale of the design, showing the 2-aminopyridine fragment forming hydrogen bonds in the target's surface recognition region. acs.org

One of the lead compounds, 8e , demonstrated potent inhibitory activity against both CDK9 and HDAC1, with IC₅₀ values of 88.4 nM and 168.9 nM, respectively. acs.orgnih.gov This compound exhibited significant antiproliferative activity against both solid tumor and hematological cancer cells, induced apoptosis, and showed significant antitumor efficacy in a mouse xenograft model. acs.orgfigshare.com

| Compound | CDK9 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Biological Outcome |

|---|---|---|---|

| 8e | 88.4 | 168.9 | Potent antiproliferative activity, induced apoptosis, significant in vivo antitumor potency. acs.orgnih.govfigshare.com |

Inducible Nitric Oxide Synthase (iNOS) Inhibitors

The 2-aminopyridine scaffold, the core of this compound, is a significant structure in the development of selective inhibitors for inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making selective inhibition a key therapeutic goal. Research has demonstrated that derivatives of 2-aminopyridine can be potent and highly selective iNOS inhibitors.

Studies on related aminopyridine compounds have revealed that modifications to the amino group are crucial for activity and selectivity. For instance, while simple N-methylation of certain aminopyridines results in poor activity, more complex N-substitutions, such as adding a 4-piperidine carbamate or amide, can lead to potent and selective inhibition of iNOS. Structural analyses suggest that these substitutions can cause a "flipping" of the pyridine ring's orientation in the enzyme's active site, allowing the new substituent to interact with different residues and thereby confer high selectivity. This principle of derivatizing the amino group on the pyridine ring highlights the potential for developing highly specific iNOS inhibitors from the 2-aminopyridine core structure.

Lysine-Specific Demethylase 1 (LSD1) Imaging Agents

The aminopyridine framework is integral to the development of advanced diagnostic tools, particularly positron emission tomography (PET) imaging agents for Lysine-Specific Demethylase 1 (LSD1). LSD1 is an epigenetic regulator whose dysregulation is linked to neurodevelopmental disorders and cancers, making it an important therapeutic and imaging target. nih.gov PET imaging allows for the non-invasive quantification of LSD1 expression and can be used to verify that therapeutic drugs are engaging with their target in the brain. nih.govacs.org

Researchers have successfully designed and synthesized novel PET imaging agents for LSD1 based on derivatives of a lead compound containing a pyridine ring. researchgate.net In one such study, a derivative featuring a 2-fluoropyridine was selected as a lead compound for creating an 18F-labeled PET tracer. researchgate.net The development process involves optimizing the lipophilicity of the lead compound to reduce non-specific binding and ensure permeability across the blood-brain barrier. nih.govacs.org

This optimization led to the identification of a compound, 1e , which not only binds irreversibly to LSD1 with high potency but also shows high selectivity over monoamine oxidase A and B (MAOA/B), which are structurally related enzymes. nih.govacs.org PET imaging studies in non-human primates using an 18F-labeled version of this compound, [18F]1e, demonstrated high uptake in brain regions known to be rich in LSD1, confirming its specific binding and potential as a viable PET tracer. nih.govacs.org

| Target Enzyme | Inhibitory Activity (IC50) |

|---|---|

| LSD1 (kinact/KI) | 5.5 × 105 M-1s-1 |

| MAOA | 19,000 nM |

| MAOB | >100,000 nM |

Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones

The aminopyridine chemical structure serves as a versatile foundation for the synthesis of more complex heterocyclic systems, such as 1,3,4-thiadiazoles. These derivatives are of interest due to their wide range of biological activities. While not starting directly from this compound, research on the closely related 3-aminopyridin-2(1H)-ones demonstrates a viable synthetic pathway.

In these syntheses, the aminopyridone core is used to prepare corresponding thiohydrazides. These intermediates are then cyclized with various acid anhydrides, such as glutaric, maleic, or phthalic anhydrides, in an acetic acid solution upon heating to yield the final 1,3,4-thiadiazole derivatives.

The resulting compounds have been evaluated for their biological potential. For example, a series of 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones were screened for α-glucosidase inhibitory action, which is relevant for managing diabetes. Several of the synthesized compounds displayed significant inhibitory activity, in some cases far exceeding that of the reference drug, acarbose. The specific linker attached to the thiadiazole ring, such as a butanoic or benzoic acid fragment, was found to influence the inhibitory potency.

| Compound | Linker Type | IC50 (mM) |

|---|---|---|

| Acarbose (Reference) | - | 13.88 |

| 9'b | Benzoic acid | 3.66 |

| 7b | Butanoic acid | 6.70 |

| 7c | Butanoic acid | 8.42 |

Applications in Agrochemical Development

The pyridine ring, and specifically the aminopyridine scaffold, is a cornerstone in the development of modern agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net These structures are valued for their broad spectrum of biological activity and their utility as key chemical intermediates. nbinno.comijpsjournal.com For instance, 2-Amino-5-chloropyridine is a crucial precursor in the production of agrochemicals like Clodinafop, which is used for crop protection. nbinno.com

Derivatives based on the aminopyridine and aminopyrimidine core have shown significant promise as fungicidal agents against a wide range of plant pathogens. Research has focused on synthesizing novel compounds and evaluating their efficacy against economically important fungi. For example, certain 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivatives have demonstrated fungicidal activity against Botrytis cinerea that is equivalent or superior to commercial fungicides like pyrimethanil and cyprodinil. mdpi.com

Similarly, novel pyridine-based compounds that integrate amide and hydrazide groups have been synthesized and tested. One such compound, designated A5 , showed potent and broad-spectrum in vitro fungicidal activity against eight different pathogenic fungi. acs.orgacs.org This highlights the potential of using the aminopyridine core as a scaffold for creating new, effective agents to protect crops from fungal diseases. acs.orgacs.org

| Fungal Pathogen | EC50 (µg/mL) |

|---|---|

| Fusarium graminearum | 2.53 |

| Magnaporthe oryzae | 2.84 |

| Rhizoctonia solani | 1.64 |

| Colletotrichum gloeosporioides | 7.59 |

| Botrytis cinerea | 4.67 |

| Sclerotinia sclerotiorum | 5.50 |

| Alternaria sp. | 2.84 |

| Physalospora piricola | 2.84 |

Computational Chemistry and Theoretical Investigations of 2 2 Aminopyridin 4 Yl Acetonitrile Systems

Density Functional Theory (DFT) for Electronic and Molecular Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A DFT study on 2-(2-Aminopyridin-4-yl)acetonitrile would involve optimizing its three-dimensional geometry to find the most stable conformation. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine electronic properties like the distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). These findings are fundamental to understanding the molecule's stability and potential sites for chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is used to calculate the electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. The results would predict the maximum absorption wavelength (λmax) and the oscillator strengths of electronic transitions, providing a theoretical absorption spectrum. Such data is invaluable for characterizing the compound's photophysical properties.

Natural Bond Orbital (NBO) Theory for Orbital Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intra- and intermolecular bonding interactions. For this compound, an NBO analysis would translate the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. It quantifies the stabilization energy associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an empty antibonding orbital, which are key to molecular stability.

Topological Analysis for Chemical Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a topological analysis method that characterizes the nature of chemical bonds. By analyzing the electron density at specific points called bond critical points (BCPs), QTAIM can determine whether a chemical bond is primarily covalent or ionic in nature. This analysis would provide a rigorous description of the bonding within the pyridine (B92270) ring, the amino group, and the acetonitrile (B52724) substituent of the target molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would typically involve docking the molecule into the active site of a biologically relevant protein or enzyme. The simulation would predict the binding affinity (scoring function) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the protein's amino acid residues. This is a critical step in assessing the potential of a compound as a therapeutic agent.

Analysis of Reactivity Descriptors (e.g., Energy Gap, Ionization Potential)